1-Phenazinamine
Overview
Description
1-Phenazinamine, also known as phenazin-1-amine, is a nitrogen-containing heterocyclic compound with the molecular formula C12H9N3. It is part of the phenazine family, which is known for its diverse chemical structures and biological activities.
Mechanism of Action
Target of Action
Similar compounds like pheniramine target histamine h1 receptors
Mode of Action
Pheniramine, a related compound, competes with histamine for the histamine h1 receptor, acting as an inverse agonist once bound . This interaction reduces itching, vasodilation, and capillary leakage leading to less redness and edema
Biochemical Pathways
Phenazines, a group of compounds to which 1-phenazinamine belongs, have been found to exhibit diverse biological activities, including antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activity . The exact pathways and downstream effects of this compound require further investigation.
Result of Action
Phenazines, a group of compounds to which this compound belongs, have been found to exhibit diverse biological activities, including antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activity . The exact molecular and cellular effects of this compound require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other compounds, and the specific biological environment within an organism.
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
1-Phenazinamine has shown significant activity against human clinical pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . It also exhibits anti-proliferative activity against human breast cancer cells . These effects suggest that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound exhibits significant activity against human breast cancer cells .
Metabolic Pathways
It is known that drug metabolism generally involves phase I and phase II metabolic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenazinamine can be synthesized through several methods. One common approach involves the reduction of phenazine-1-oxide using reducing agents such as zinc dust in acetic acid. Another method includes the reaction of o-phenylenediamine with nitrobenzene under acidic conditions, followed by reduction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled environments to facilitate the reaction and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Phenazinamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-1,6-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield phenazine-1-amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc dust in acetic acid.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Phenazine-1,6-dione.
Reduction: Various phenazine-1-amine derivatives.
Substitution: Substituted phenazine derivatives.
Scientific Research Applications
1-Phenazinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: It has been studied for its antimicrobial properties, showing activity against various bacterial strains.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Comparison with Similar Compounds
Phenazine: The parent compound of 1-Phenazinamine, known for its broad-spectrum antimicrobial activity.
Phenazine-1-carboxylic acid: Another derivative with significant biological activity, particularly in plant disease control.
2-Phenazinamine: A similar compound with potential anticancer properties.
Uniqueness: this compound stands out due to its specific structural features and the presence of an amino group at the first position, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
phenazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUFXJHVFNRNCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182941, DTXSID901315538 | |
Record name | 1-Phenazinamine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1(5H)-Phenazinimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-22-4, 755710-53-3 | |
Record name | 1-Aminophenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2876-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenazine, 1-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenazinamine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1(5H)-Phenazinimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenazin-1-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Phenazinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98GLL9GUC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the base-promoted cyclization method for synthesizing Phenazin-1-amine derivatives, as described in the first research paper?
A1: The base-promoted cyclization method allows for the creation of Phenazin-1-amine derivatives with a substituent at the 2-position of the phenazine ring. [] This is significant because it enables further modification of the heterocyclic system, potentially leading to the development of derivatives with enhanced properties or novel applications.
Q2: Both research papers explore different synthesis methods for Phenazin-1-amine derivatives. What is a potential advantage of the electrochemical synthesis approach discussed in the second paper?
A2: While the abstract doesn't provide specific details about advantages, electrochemical synthesis methods are often favored for their "green" chemistry aspects. [] These advantages can include reduced use of hazardous reagents, milder reaction conditions, and potentially better control over reaction selectivity, contributing to a more environmentally friendly approach to chemical synthesis.
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